

Spectroscopic Analysis of 2-Amino-5-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-5-methylpyridine 1-oxide

Cat. No.: B3277697

[Get Quote](#)

Disclaimer: Direct experimental spectroscopic data (NMR, IR, MS) for **2-Amino-5-methylpyridine 1-oxide** was not readily available in public databases at the time of this compilation. This guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the closely related and well-documented compound, 2-Amino-5-methylpyridine. This information serves as a valuable reference for researchers, scientists, and professionals in drug development.

Data Presentation

The following sections summarize the key spectroscopic data for 2-Amino-5-methylpyridine (CAS No: 1603-41-4).[\[1\]](#)[\[2\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The proton NMR spectra of 2-Amino-5-methylpyridine have been reported in deuterated chloroform (CDCl_3).[\[3\]](#) The chemical shifts (δ) are expressed in parts per million (ppm) relative to a standard reference.

Proton Assignment	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz
H-6	7.79	d	J = 2.4
H-4	7.12	dd	J = 8.4, 2.4
H-3	6.32	d	J = 8.4
-CH ₃	2.12	s	-
-NH ₂	4.67	s	-

Source: ChemicalBook, 300 MHz in CDCl₃[3]

¹³C NMR Data

The carbon-13 NMR spectral data provides insight into the carbon framework of the molecule.

Carbon Assignment	Chemical Shift (δ) in ppm
C-2	158.2
C-6	148.1
C-4	138.2
C-5	122.9
C-3	108.0
-CH ₃	17.0

Source: Spectrum obtained from Aldrich Chemical Company, Inc., referenced in PubChem.[4]

Infrared (IR) Spectroscopy

The Fourier-Transform Infrared (FTIR) spectrum reveals the characteristic vibrational frequencies of the functional groups present in 2-Amino-5-methylpyridine.

Wavenumber (cm ⁻¹)	Vibrational Mode Assignment
3444, 3335	v(N-H) stretching of the amino group
~1600	C=C and C=N aromatic ring stretching
1465	Methylene group vibrations
1280	C-N stretching
962, 939, 877, 801, 573	C-H out-of-plane deformation

Source: ResearchGate, PubChem[4][5][6]

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) data indicates the mass-to-charge ratio (m/z) of the molecular ion and its principal fragments.

m/z Value	Interpretation	Relative Abundance
108	Molecular Ion [M] ⁺	Top Peak
107	[M-H] ⁺	3rd Highest
80	Fragment	2nd Highest

Source: NIST Mass Spectrometry Data Center, referenced in PubChem.[4]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

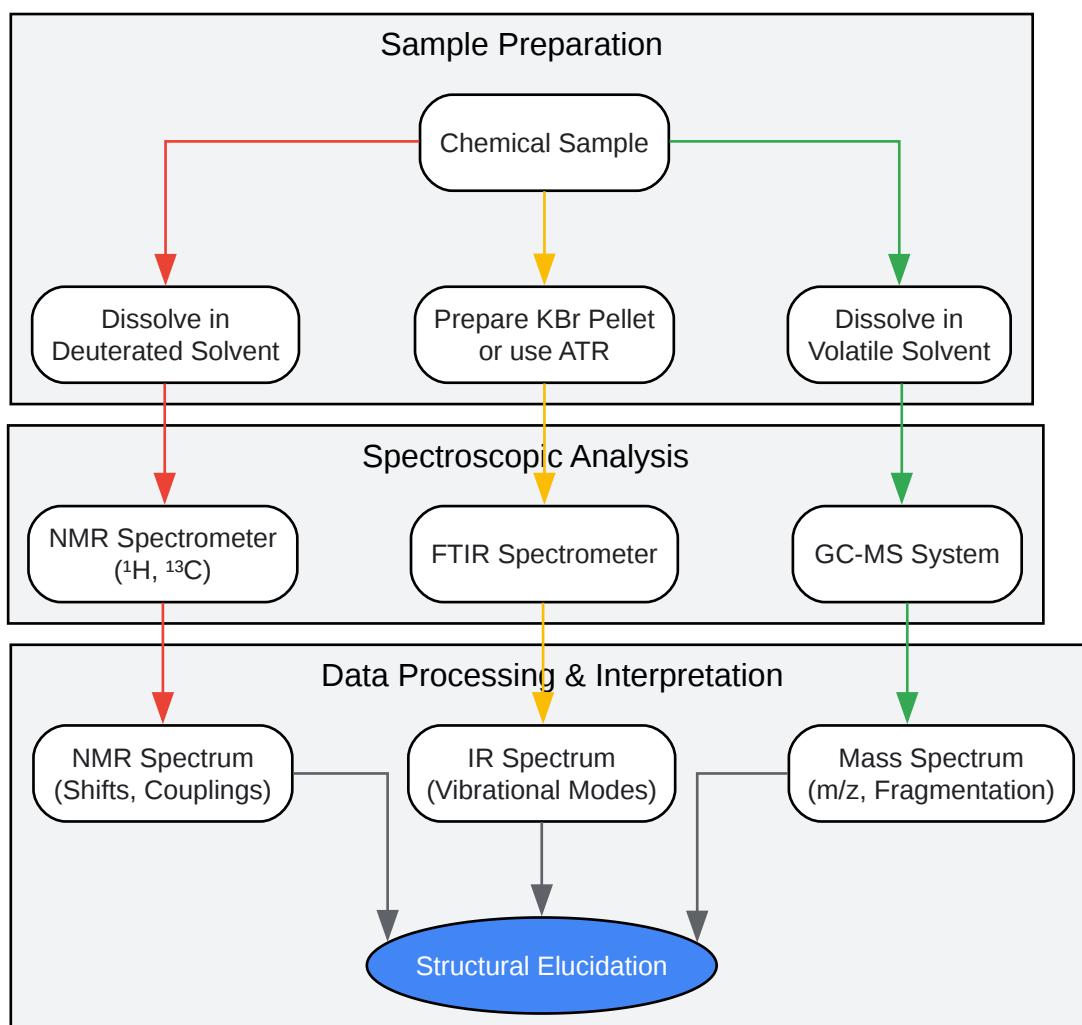
For obtaining high-resolution ¹H and ¹³C NMR spectra, a sample of 2-Amino-5-methylpyridine is prepared by dissolving approximately 10-20 mg of the solid compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.[3][7]

Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm.[8] The spectra are recorded on a spectrometer, such as a 300 MHz instrument,

at room temperature.[3][4] For ^1H NMR, standard acquisition parameters are used, while ^{13}C NMR may require a larger number of scans to achieve a good signal-to-noise ratio.[7][9]

FTIR Spectroscopy

For solid samples like 2-Amino-5-methylpyridine, the Attenuated Total Reflectance (ATR) or the potassium bromide (KBr) pellet method is typically employed.[10][11]


- ATR Method: A small amount of the crystalline sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[11] Pressure is applied to ensure good contact between the sample and the crystal surface. The IR spectrum is then recorded.[11]
- KBr Pellet Method: Approximately 1-2 mg of the finely ground sample is mixed with about 100-200 mg of dry KBr powder.[1] The mixture is then pressed under high pressure to form a thin, transparent pellet, which is placed in the sample holder of the FTIR instrument for analysis.[1]

Mass Spectrometry (GC-MS)

A dilute solution of 2-Amino-5-methylpyridine is prepared in a volatile organic solvent like acetone or dichloromethane.[12][13] This sample is then injected into the gas chromatograph. [14] The GC column separates the compound from any impurities based on their volatility and interaction with the column's stationary phase.[15] As the compound elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI).[12] The resulting ions are then separated based on their mass-to-charge ratio by a mass analyzer, and a mass spectrum is generated.[14]

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. 2-Amino-5-methylpyridine | 1603-41-4 [chemicalbook.com]
- 3. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR [m.chemicalbook.com]
- 4. 2-Amino-5-methylpyridine | C6H8N2 | CID 15348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ekwan.github.io [ekwan.github.io]
- 8. NMR Spectroscopy [www2.chemistry.msu.edu]
- 9. mdpi.com [mdpi.com]
- 10. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Common Sampling Techniques of FTIR Spectroscopy - Edinburgh Instruments [edinst.com]
- 12. memphis.edu [memphis.edu]
- 13. uoguelph.ca [uoguelph.ca]
- 14. elscience.co.uk [elscience.co.uk]
- 15. blamp.sites.truman.edu [blamp.sites.truman.edu]
- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Amino-5-methylpyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3277697#spectroscopic-data-nmr-ir-ms-of-2-amino-5-methylpyridine-1-oxide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com